molecular formula C14H20O2 B14700244 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane CAS No. 24571-27-5

2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane

Cat. No.: B14700244
CAS No.: 24571-27-5
M. Wt: 220.31 g/mol
InChI Key: AVEBODFQJTWHCJ-UHFFFAOYSA-N
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Description

2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane typically involves the reaction of phenylmagnesium bromide with 2,4,5,5-tetramethyl-1,3-dioxane-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction rate. The final product is often obtained through a series of purification steps, including filtration, distillation, and chromatography, to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halides, amines, appropriate solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its dioxane ring structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a phenyl group.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron atom and an aniline group, differing in its chemical properties and applications.

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom, used in different chemical reactions.

Uniqueness

2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

24571-27-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2,4,5,5-tetramethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-11-13(2,3)10-15-14(4,16-11)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI Key

AVEBODFQJTWHCJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(COC(O1)(C)C2=CC=CC=C2)(C)C

Origin of Product

United States

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